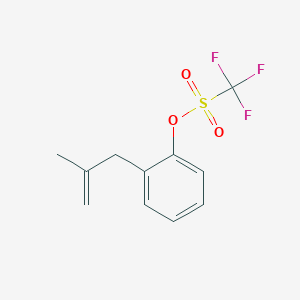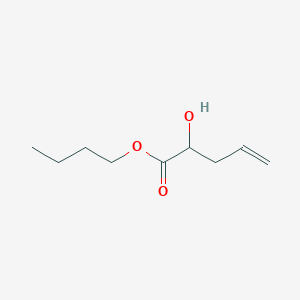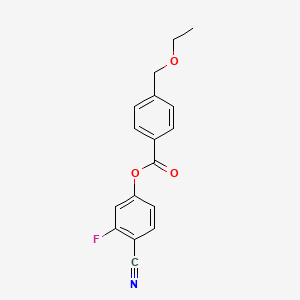![molecular formula C5H7Cl3O2Sn B12558241 3-[(Trichlorostannyl)methyl]oxolan-2-one CAS No. 143939-03-1](/img/structure/B12558241.png)
3-[(Trichlorostannyl)methyl]oxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Trichlorostannyl)methyl]oxolan-2-one is an organotin compound that features a trichlorostannyl group attached to a methyl group, which is further connected to an oxolan-2-one ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Trichlorostannyl)methyl]oxolan-2-one typically involves the reaction of oxolan-2-one with trichloromethylstannane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive trichlorostannyl group. The reaction conditions often include:
- Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane.
- Temperature: The reaction is typically conducted at low temperatures (0-25°C) to control the reactivity of the trichlorostannyl group.
- Catalysts: In some cases, catalysts such as palladium or platinum complexes may be used to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale reactors with precise temperature and pressure control.
- Continuous monitoring of reaction parameters to ensure high yield and purity.
- Use of automated systems for the addition of reagents and solvents to maintain consistency.
化学反応の分析
Types of Reactions: 3-[(Trichlorostannyl)methyl]oxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The trichlorostannyl group can be substituted with other nucleophiles such as alkyl or aryl groups.
Oxidation Reactions: The compound can be oxidized to form oxolan-2-one derivatives with different functional groups.
Reduction Reactions: Reduction of the trichlorostannyl group can lead to the formation of tin-hydride derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
- Substituted oxolan-2-one derivatives.
- Oxidized products with various functional groups.
- Reduced tin-hydride derivatives.
科学的研究の応用
3-[(Trichlorostannyl)methyl]oxolan-2-one has several scientific research applications, including:
Biology: Investigated for its potential use in biological assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of organotin-based pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings with unique properties.
作用機序
The mechanism of action of 3-[(Trichlorostannyl)methyl]oxolan-2-one involves the interaction of the trichlorostannyl group with various molecular targets. The trichlorostannyl group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of new chemical entities. The oxolan-2-one ring provides stability and enhances the reactivity of the compound.
Molecular Targets and Pathways:
Nucleophilic Sites: The trichlorostannyl group targets nucleophilic sites such as amines, thiols, and hydroxyl groups.
Pathways: The compound can participate in pathways involving substitution, oxidation, and reduction reactions, leading to the formation of diverse products.
類似化合物との比較
3-[(Trichlorostannyl)methyl]oxolan-2-one can be compared with other similar compounds, such as:
3-[(Trimethylstannyl)methyl]oxolan-2-one: Features a trimethylstannyl group instead of a trichlorostannyl group, leading to different reactivity and applications.
3-[(Tributylstannyl)methyl]oxolan-2-one: Contains a tributylstannyl group, which affects its solubility and reactivity.
3-[(Triphenylstannyl)methyl]oxolan-2-one:
Uniqueness: The presence of the trichlorostannyl group in this compound imparts distinct reactivity and stability, making it a valuable compound in various chemical and industrial applications.
特性
CAS番号 |
143939-03-1 |
|---|---|
分子式 |
C5H7Cl3O2Sn |
分子量 |
324.2 g/mol |
IUPAC名 |
3-(trichlorostannylmethyl)oxolan-2-one |
InChI |
InChI=1S/C5H7O2.3ClH.Sn/c1-4-2-3-7-5(4)6;;;;/h4H,1-3H2;3*1H;/q;;;;+3/p-3 |
InChIキー |
PLRJZSVOKCYXDT-UHFFFAOYSA-K |
正規SMILES |
C1COC(=O)C1C[Sn](Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran)](/img/structure/B12558158.png)


![{2-[(2-Methylpropyl)selanyl]-2-(methylsulfanyl)ethenyl}benzene](/img/structure/B12558186.png)
![5-Hexen-3-one, 2-methyl-5-[(trimethylsilyl)methyl]-](/img/structure/B12558192.png)

![2-[5-(Benzenesulfonyl)-3-methylpent-3-en-1-yl]-1,3-dioxolane](/img/structure/B12558206.png)
![N-phenyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]acetamide;bromide](/img/structure/B12558215.png)

![3-{1-[3-(Diethylamino)propyl]-1H-pyrrol-2-yl}prop-2-ene-1,1-diol](/img/structure/B12558233.png)

![4-[6-[4-Methoxyphenyl]spiro[2.4]hept-5-en-5-yl]benzenesulfonamide](/img/structure/B12558251.png)


